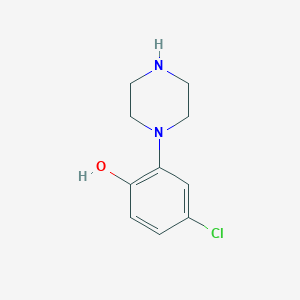
2-(2-methoxyphenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)propanenitrile is an organic compound with the molecular formula C10H11NO It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2-(2-methoxyphenyl)propanenitrile involves the nucleophilic aromatic substitution of aryl fluorides by secondary nitriles. The procedure typically includes the following steps:
- A three-necked, round-bottomed flask is equipped with a reflux condenser and a Teflon-coated magnetic stir bar, placed under a nitrogen atmosphere.
- The flask is charged with 2-fluoroanisole, tetrahydrofuran, and potassium hexamethyldisilylamide.
- Isobutyronitrile is added via syringe, and the reaction mixture is heated to 60°C for 23 hours.
- After cooling, the solution is transferred to a separatory funnel containing methyl tert-butyl ether and hydrochloric acid.
- The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Methoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Formation of 2-(2-methoxyphenyl)propanoic acid.
Reduction: Formation of 2-(2-methoxyphenyl)propanamine.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-(2-Methoxyphenyl)propanenitrile has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-methoxyphenyl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
2-(4-Methoxyphenyl)propanenitrile: Similar structure but with the methoxy group at the para position.
2-(2-Ethoxyphenyl)propanenitrile: Similar structure but with an ethoxy group instead of a methoxy group.
2-(2-Methoxyphenyl)butanenitrile: Similar structure but with an additional carbon in the nitrile side chain.
Uniqueness: 2-(2-Methoxyphenyl)propanenitrile is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions in chemical and biological systems. This positional isomerism can lead to differences in physical properties, reactivity, and biological activity compared to its analogs.
Propiedades
Número CAS |
62115-71-3 |
|---|---|
Fórmula molecular |
C10H11NO |
Peso molecular |
161.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



